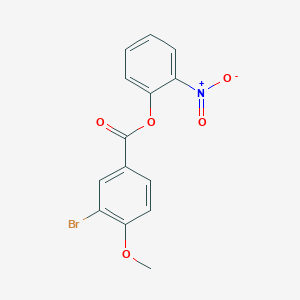

2-Nitrophenyl 3-bromo-4-methoxybenzoate

Descripción

2-Nitrophenyl 3-bromo-4-methoxybenzoate is an aromatic ester comprising a 3-bromo-4-methoxybenzoic acid moiety esterified with 2-nitrophenol. The compound features three distinct functional groups: a nitro group (electron-withdrawing) on the phenyl ring, a bromine atom (bulky, weakly polarizable substituent) at the 3-position, and a methoxy group (electron-donating) at the 4-position of the benzoate backbone. This combination of substituents confers unique physicochemical properties, including altered solubility, stability, and reactivity compared to simpler benzoate esters.

Propiedades

Fórmula molecular |

C14H10BrNO5 |

|---|---|

Peso molecular |

352.14 g/mol |

Nombre IUPAC |

(2-nitrophenyl) 3-bromo-4-methoxybenzoate |

InChI |

InChI=1S/C14H10BrNO5/c1-20-12-7-6-9(8-10(12)15)14(17)21-13-5-3-2-4-11(13)16(18)19/h2-8H,1H3 |

Clave InChI |

YVFJTDAWMSSVFS-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br |

SMILES canónico |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations :

- Halogen vs. Hydroxyl Groups : The bromine in the target compound increases molecular weight and polarizability compared to HBH, enhancing its utility in separation techniques like HPLC.

- Nitro Group Positioning : The 2-nitrophenyl group in NPAOZ and NPOAH improves UV detectability, a trait shared with the target compound .

- Electron-Donating vs. Withdrawing Effects : The methoxy group in the target compound may reduce hydrolysis rates compared to esters with electron-withdrawing groups (e.g., nitro-substituted analogs), enhancing shelf stability.

Analytical Performance

- Chromatographic Behavior: Bromine and nitro groups in the target compound likely improve retention in reversed-phase HPLC compared to non-halogenated analogs (e.g., HBH).

- Mass Spectrometry: Isotopically labeled analogs (e.g., AOZ-d4, AMOZ-d5 ) demonstrate the importance of halogen/nitro groups in fragmentation patterns, suggesting the target compound would yield distinct diagnostic ions (e.g., [M-Br]⁺).

Stability and Reactivity

- Hydrolysis Sensitivity : The electron-donating methoxy group may slow alkaline hydrolysis relative to esters with electron-withdrawing groups (e.g., NPOAH).

- Thermal Stability : Bromine’s polarizability could increase thermal stability compared to chloro or fluoro analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.